Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes multiple fused aromatic rings. It is known for its significant molecular weight and specific chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate typically involves multi-step organic reactions. The process often starts with the formation of the core indenoanthracene structure, followed by functionalization to introduce the hydroxyl and acetate groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Wirkmechanismus
The mechanism by which Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways involved depend on the context of its application, such as its role in inhibiting cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[a]anthracene: Another PAH with a similar structure but different functional groups.
Chrysene: A PAH with fewer fused rings and different chemical properties.
Dibenz[a,h]anthracene: A PAH with a similar number of rings but different ring fusion patterns.
Uniqueness
Indeno(1,2,3-de)benz(a)anthracen-9-ol, 9-acetate is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
111189-49-2 |
---|---|
Molekularformel |
C26H16O2 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
10-hexacyclo[11.10.1.02,11.04,9.014,19.020,24]tetracosa-1(24),2,4,6,8,10,12,14,16,18,20,22-dodecaenyl acetate |
InChI |
InChI=1S/C26H16O2/c1-15(27)28-26-17-8-3-2-7-16(17)13-22-21-12-6-11-20-18-9-4-5-10-19(18)23(25(20)21)14-24(22)26/h2-14H,1H3 |
InChI-Schlüssel |
HVVSYIXMHRMXOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C2C=C3C4=CC=CC=C4C5=CC=CC(=C53)C2=CC6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.